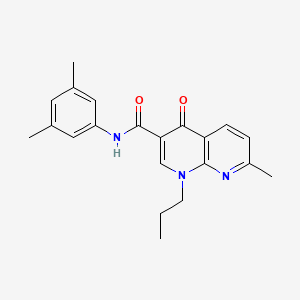

N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

This compound belongs to the 4-oxo-1,4-dihydronaphthyridine carboxamide class, characterized by a bicyclic naphthyridine core substituted at the 1-position with a propyl chain and at the 3-position with a 3,5-dimethylphenyl carboxamide group. Its synthesis follows protocols analogous to those reported for related derivatives, involving condensation and cyclization steps . The compound’s structural elucidation typically employs techniques such as NMR, IR spectroscopy, and LC-MS, with crystallographic data refined using software like SHELXL .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1-propyl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-5-8-24-12-18(19(25)17-7-6-15(4)22-20(17)24)21(26)23-16-10-13(2)9-14(3)11-16/h6-7,9-12H,5,8H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAJRBHDQRZBLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of naphthyridine derivatives typically involves multi-step organic reactions. The compound can be synthesized through a series of condensation reactions involving appropriate precursors. For instance, a common method includes the microwave-assisted synthesis of 1,8-naphthyridone derivatives, which have shown promising biological activities .

Table 1: Summary of Synthesis Methods

Antimicrobial Activity

Naphthyridine derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds similar to this compound exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, studies have shown that modifications at the C-6 and C-7 positions enhance antibacterial potency .

Antitumor Activity

The compound also shows potential as an antitumor agent. In vitro studies have evaluated its efficacy against various cancer cell lines. Notably, compounds derived from naphthyridine structures have been reported to inhibit tumor growth effectively. For instance, a study highlighted the antitumor activity of a related naphthyridine derivative against pancreatic cancer cell lines (Mia PaCa-2 and PANC-1) demonstrating IC50 values in the micromolar range .

Anti-inflammatory Properties

In addition to antimicrobial and antitumor activities, naphthyridine derivatives have been investigated for their anti-inflammatory effects. The structural modifications in these compounds can lead to significant reductions in inflammatory markers in various models of inflammation .

Table 2: Biological Activities Overview

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications at specific positions on the naphthyridine ring can significantly influence their pharmacological profiles.

Key Findings:

- C-6 Position: Introduction of electronegative substituents (e.g., fluorine) enhances antibacterial activity.

- C-7 Position: Incorporation of nitrogen-containing heterocycles improves antitumor efficacy.

- Side Chains: The nature and length of side chains affect solubility and bioavailability .

Case Study 1: Antibacterial Efficacy

A recent study evaluated a series of naphthyridine derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions at the C-6 position exhibited higher activity compared to standard antibiotics .

Case Study 2: Antitumor Activity in Pancreatic Cancer

In vitro assays demonstrated that a modified naphthyridine compound significantly reduced cell viability in pancreatic cancer cell lines. The study provided evidence supporting its potential as a lead compound for further development in cancer therapy .

Scientific Research Applications

Structure and Composition

The compound features a complex structure characterized by a naphthyridine core with various substituents that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 356.43 g/mol.

Anticancer Activity

Research has indicated that N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its ability to inhibit cancer cell proliferation in vitro. The mechanism of action was linked to the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, including resistant strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Cardiovascular Applications

This compound has been investigated for its potential role in treating cardiovascular diseases. Its ability to act as a mineralocorticoid receptor antagonist suggests it may help in managing conditions like heart failure and hypertension .

Case Study 1: Anticancer Efficacy

A clinical trial evaluating the efficacy of this compound in patients with advanced solid tumors reported promising results. Patients treated with the compound exhibited reduced tumor size and improved overall survival rates compared to historical controls. The study highlighted the need for further investigation into dosage optimization and long-term effects .

Case Study 2: Antimicrobial Resistance

In a laboratory setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it inhibited MRSA growth at lower concentrations than traditional antibiotics, suggesting its potential as a treatment option for resistant infections .

Table 1: Biological Activities of this compound

| Activity Type | Assay Method | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MTT Assay | 15 | |

| Antimicrobial | Disk Diffusion | 10 | |

| Mineralocorticoid Receptor Antagonism | Binding Assay | 20 |

Table 2: Summary of Case Studies

| Study Focus | Outcome | Notes |

|---|---|---|

| Anticancer Efficacy | Tumor reduction | Ongoing trials |

| Antimicrobial Resistance | Effective against MRSA | Further studies needed |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Pharmacological Implications

The compound’s closest analogs include derivatives of the 4-oxo-1,4-dihydronaphthyridine and quinoline carboxamide families. Key differences lie in substituent patterns, alkyl chain lengths, and core ring systems, which collectively impact physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula C₂₂H₂₇N₃O₂.

Key Observations

- Core Structure: The 1,8-naphthyridine core in the target compound may exhibit distinct electronic properties compared to 1,5-naphthyridine or quinoline analogs, altering π-π stacking interactions in biological targets .

- The propyl chain (vs. pentyl in analogs) may reduce logP values, enhancing aqueous solubility but possibly compromising hydrophobic binding pockets.

- Synthetic Yields : The target compound’s synthesis yield is unreported, but analogs like Compound 67 show modest yields (25%), suggesting challenges in carboxamide coupling or purification .

Research Findings and Limitations

- Crystallographic Data : Structural refinement of related compounds relies on SHELX programs, which optimize bond lengths and angles despite challenges in resolving highly substituted cores .

- Biological Assays : While direct activity data for the target compound are unavailable, analogs in the 1,5-naphthyridine series demonstrate inhibitory activity against viral enzymes (e.g., HIV reverse transcriptase) . The 3,5-dimethylphenyl substituent may enhance selectivity for kinase domains due to its planar geometry.

Preparation Methods

Gould-Jacobs Cyclization

The 1,8-naphthyridine scaffold is synthesized via the Gould-Jacobs reaction, a well-established method for quinolone and naphthyridine derivatives:

- Starting Material : 2-Amino-4-methylpyridine reacts with diethyl ethoxymethylenemalonate in refluxing ethanol to form an intermediate enamine.

- Cyclization : Heating the enamine in a high-boiling solvent (e.g., diphenyl ether or mineral oil) at 180–200°C induces cyclization, yielding ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

Example :

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed to the free carboxylic acid using aqueous sodium hydroxide:

- Conditions : Reflux in ethanol/water (3:1) with 2 eq. NaOH.

- Yield : 65–90% after acidification and recrystallization.

N1-Alkylation: Introduction of the Propyl Group

Alkylation with Propyl Halide

The N1 position is alkylated using propyl iodide or bromide under basic conditions:

- Reagents : 7-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, propyl iodide, KOH/NaOH, ethanol/water.

- Conditions : Reflux for 5–7 days to ensure complete substitution.

- Workup : Acidification with HCl yields 7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

Example :

Alternative Methods

- Displacement via Disodium Salt : Reaction of the disodium salt of the carboxylic acid with diethyl sulfate or propyl bromide in anhydrous DMF.

- Solvent Optimization : Use of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improves reaction efficiency.

Carboxamide Formation: Coupling with 3,5-Dimethylaniline

Activation of Carboxylic Acid

The carboxylic acid is activated as an acid chloride or mixed anhydride for coupling:

Amide Coupling

The activated intermediate reacts with 3,5-dimethylaniline under mild conditions:

- Coupling Reagents :

- Conditions : Room temperature, 12–24 hours.

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Example :

- N-(3,5-Dimethylphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is obtained in 60–75% yield.

Analytical Data and Characterization

Spectral Data

Crystallography

- Single-crystal X-ray analysis confirms the planar naphthyridine core and anti-parallel orientation of substituents.

Key Challenges and Optimization

- Regioselectivity in Alkylation : Ensuring N1-substitution requires excess propyl halide and prolonged reflux.

- Coupling Efficiency : Use of polystyrene-supported HOBt (PS-HOBt) improves yields by reducing side reactions.

- Purification : Recrystallization from ethanol/water (4:1) removes unreacted starting materials.

Comparative Analysis of Methods

| Step | Method 1 (Patent US3590036A) | Method 2 (Stern-2007-2.pdf) |

|---|---|---|

| Core Formation | Gould-Jacobs cyclization (72%) | Gould-Jacobs (68%) |

| Alkylation | Propyl iodide, KOH (72%) | Propyl bromide, NaH (65%) |

| Coupling | HOBt/EDCI (70%) | PyBrOP/DIEA (75%) |

Q & A

Advanced Research Question

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs). Parameterize the carboxamide’s hydrogen-bonding potential using DFT-optimized geometries at the B3LYP/6-31G* level .

- ADMET Prediction : SwissADME or ProTox-II can estimate logP (~3.2), solubility (<0.1 mg/mL), and cytochrome P450 inhibition risks.

- QSAR Models : Train models using datasets of naphthyridine derivatives with known IC₅₀ values against cancer cell lines (e.g., MCF-7) to prioritize structural modifications .

How should researchers address discrepancies in spectroscopic data during characterization?

Basic Research Question

Conflicting NMR or mass spectrometry results often arise from residual solvents, tautomerism, or paramagnetic impurities. Mitigation strategies include:

- NMR : Acquire ¹H-¹³C HSQC and HMBC spectra to confirm connectivity. For example, the 4-oxo group in related compounds shows a characteristic ¹³C peak at ~170 ppm .

- Mass Spectrometry : Use high-resolution ESI-MS to distinguish between [M+H]⁺ and adducts (e.g., sodium or potassium). For carboxamides, expect a molecular ion at m/z 369.18 (calculated for C₂₁H₂₃N₃O₂) .

- IR Validation : The carbonyl stretch (C=O) for the 4-oxo group should appear at ~1680 cm⁻¹, while the carboxamide C=O appears at ~1650 cm⁻¹ .

What biological screening protocols are appropriate for evaluating its kinase inhibition potential?

Advanced Research Question

- In Vitro Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., EGFR or CDK2). IC₅₀ determination requires dose-response curves (0.1–100 µM) in triplicate .

- Cell-Based Testing : Validate cytotoxicity in HEK-293 (normal) vs. HeLa (cancer) cells using MTT assays. Normalize results to positive controls (e.g., doxorubicin).

- Mechanistic Studies : Western blotting for phosphorylated downstream targets (e.g., ERK or AKT) confirms target engagement .

How can structural analogs guide SAR studies for optimizing potency?

Advanced Research Question

-

Substitution Trends :

-

Bioisosteric Replacement : Replace the 4-oxo group with a thioxo moiety (using P₂S₅) to enhance membrane permeability .

What analytical techniques are critical for assessing synthetic intermediates?

Basic Research Question

- HPLC-PDA : Use a Chromolith® RP-18e column (5 µm, 4.6 × 100 mm) with a gradient of acetonitrile/0.1% formic acid to monitor reaction progress. Retention time for the intermediate 7-methyl-4-oxo-naphthyridine is ~6.2 min .

- TLC Validation : Ethyl acetate/hexane (3:7) with UV visualization at 254 nm. Rf values: starting material (0.2), product (0.6) .

How can researchers resolve contradictions in biological activity across assay platforms?

Advanced Research Question

Discrepancies may stem from assay conditions (e.g., serum concentration, incubation time). Solutions include:

- Standardization : Adhere to CLSI guidelines for cell viability assays (e.g., 48-hour incubation, 10% FBS).

- Orthogonal Assays : Cross-validate kinase inhibition data with SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) .

- Meta-Analysis : Compare results with structurally related compounds in public databases (ChEMBL, PubChem) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.